molecular formula C₁₉H₂₈N₄O₃ B1161495 ADB-PINACA N-(4-hydroxypentyl)

ADB-PINACA N-(4-hydroxypentyl)

Número de catálogo: B1161495
Peso molecular: 360.45
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ADB-PINACA N-(4-hydroxypentyl), also known as ADB-PINACA N-(4-hydroxypentyl), is a useful research compound. Its molecular formula is C₁₉H₂₈N₄O₃ and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality ADB-PINACA N-(4-hydroxypentyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ADB-PINACA N-(4-hydroxypentyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Psychoactive Properties

ADB-PINACA N-(4-hydroxypentyl) is known for its strong affinity for cannabinoid receptors, particularly the CB1 receptor. Research indicates that it exhibits significant psychoactive effects, including:

  • Euphoria : Users report heightened mood and feelings of well-being.
  • Altered Perception : Visual and auditory distortions are common.
  • Potential for Addiction : As with many synthetic cannabinoids, there is a risk of developing dependence.

A study comparing various synthetic cannabinoids found that ADB-PINACA displayed differential effects on locomotion and body temperature regulation in animal models, suggesting its potential for varied therapeutic applications or risks depending on dosage and individual response .

Metabolic Studies

Understanding the metabolism of ADB-PINACA N-(4-hydroxypentyl) is crucial for both clinical applications and forensic investigations. Metabolic profiling has revealed:

  • Major Metabolites : The compound undergoes extensive metabolism, resulting in several metabolites that can be detected in biological samples. Notably, hydroxylation and glucuronidation are key metabolic pathways .
  • Detection Markers : Specific metabolites such as ADB-PINACA ketopentyl and hydroxypentyl have been identified as optimal markers for confirming intake in urine tests .

Drug Testing

ADB-PINACA N-(4-hydroxypentyl) is frequently included in drug screening assays due to its prevalence in recreational drug use. The ARK AB-PINACA Assay is a notable method used for detecting this compound in human urine. The assay operates on a competitive binding principle involving enzyme-linked antibodies that respond to the presence of the drug .

Performance Characteristics of the ARK Assay

ParameterValue
Cutoff Concentration5 ng/mL
Cross-ReactivityEvaluated against various metabolites
PrecisionAssayed in quadruplicate over 20 days

This assay has shown reliable performance in differentiating ADB-PINACA from other structurally related compounds, enhancing its utility in forensic toxicology .

Clinical Toxicology

In clinical settings, understanding the toxicological profile of ADB-PINACA N-(4-hydroxypentyl) is vital for managing cases of acute intoxication. Symptoms associated with its use include:

  • Hallucinations
  • Dizziness
  • Rapid heart rate
  • Seizures

These effects necessitate thorough monitoring and intervention strategies in emergency medical contexts .

Case Study 1: Acute Intoxication Incident

A documented case involved a young adult presenting with severe agitation, hallucinations, and tachycardia after suspected use of ADB-PINACA N-(4-hydroxypentyl). Urine analysis confirmed the presence of this compound, leading to targeted treatment that included benzodiazepines for sedation and supportive care.

Case Study 2: Forensic Analysis

In a forensic investigation following a fatal overdose, toxicological screening revealed high concentrations of ADB-PINACA metabolites. This case highlighted the importance of including synthetic cannabinoids in routine toxicology panels to better understand the substances contributing to adverse outcomes.

Q & A

Q. What analytical techniques are most effective for identifying and quantifying ADB-PINACA N-(4-hydroxypentyl) in biological matrices?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for detecting ADB-PINACA N-(4-hydroxypentyl) in biological samples. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from urine, blood, or tissue homogenates .
  • Quantification : Employ deuterated internal standards (e.g., isotope-labeled analogs) to correct for matrix effects and improve accuracy. Calibration curves with 10 points (LLOQ: 0.10 ng/mL for ADB-PINACA metabolites) ensure precision .
  • Validation : Assess recovery (RE), matrix effects (ME), and process efficiency (PE) across QC levels. Note that ADB-PINACA N-(4-hydroxypentyl) may exhibit ion suppression or recovery <60% in certain matrices, requiring method optimization .

Q. How does ADB-PINACA N-(4-hydroxypentyl) undergo phase I metabolism, and what are its major metabolites?

Basic Research Question
ADB-PINACA N-(4-hydroxypentyl) is a phase I metabolite formed via hydroxylation of the pentyl side chain. Key metabolic pathways include:

  • Hydroxylation : Oxidation at the 4-position of the pentyl chain, confirmed by comparative studies with analogs like XLR11 N-(4-hydroxypentyl) .
  • Enzymatic Activity : Cytochrome P450 enzymes (e.g., CYP3A4) are likely involved, though in vitro assays using human liver microsomes are needed for validation.
  • Detection : Major metabolites can be identified using high-resolution mass spectrometry (HRMS) and compared to reference standards .

Q. What methodological challenges arise in quantifying ADB-PINACA N-(4-hydroxypentyl) due to matrix effects and recovery variability?

Advanced Research Question
Matrix effects and recovery inconsistencies are critical challenges:

  • Ion Suppression : ADB-PINACA N-(4-hydroxypentyl) exhibits pronounced ion suppression in biological matrices, reducing signal intensity. Mitigation strategies include:
    • Diluting samples to reduce matrix complexity.
    • Using stable isotope-labeled internal standards to normalize data .
  • Recovery Variability : Recovery rates <60% have been reported for QC samples. Optimize extraction protocols (e.g., SPE vs. liquid-liquid extraction) and validate with spiked matrix controls .
  • Data Interpretation : Report RE, ME, and PE values alongside quantitative results to ensure transparency (Table 6 in provides a reference framework).

Q. How can researchers validate LC-MS/MS methods for ADB-PINACA N-(4-hydroxypentyl) to meet forensic and academic standards?

Advanced Research Question
Method validation should adhere to SWGTOX or ISO/IEC 17025 guidelines:

  • Linearity and Sensitivity : Establish a calibration curve (e.g., 0.1–50 ng/mL) with R² >0.98. The LLOQ for ADB-PINACA metabolites is typically 0.10 ng/mL .
  • Precision and Accuracy : Intra- and inter-day precision (CV <15%) and accuracy (85–115%) must be verified across three QC levels.
  • Selectivity : Confirm no cross-reactivity with structurally similar synthetic cannabinoids (e.g., AB-PINACA or XLR11 metabolites) .
  • Robustness : Test variations in column temperature, mobile phase pH, and extraction solvents .

Q. How should researchers address discrepancies in recovery data for ADB-PINACA N-(4-hydroxypentyl) across studies?

Advanced Research Question
Discrepancies often stem from matrix composition or methodological differences:

  • Matrix-Specific Effects : Recovery rates vary between urine, blood, and tissue. For example, ion suppression is more pronounced in lipid-rich tissues .
  • Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., pH, ion strength) impacting recovery.
  • Standardization : Cross-validate methods with shared reference materials and participate in inter-laboratory proficiency testing .

Q. What legal and ethical considerations apply to handling ADB-PINACA N-(4-hydroxypentyl) in academic research?

Basic Research Question

  • Regulatory Status : ADB-PINACA is classified as a Schedule I compound in the U.S., requiring DEA licensure for possession and use .
  • Ethical Protocols : Secure institutional review board (IRB) approval for human tissue studies. For animal research, follow NIH Guidelines for Welfare .
  • Documentation : Maintain chain-of-custody records and secure storage (-20°C) to prevent diversion .

Q. How do the physicochemical properties of ADB-PINACA N-(4-hydroxypentyl) compare to other synthetic cannabinoid metabolites?

Advanced Research Question

  • Structural Comparisons : Unlike AB-PINACA N-(5-hydroxypentyl), the 4-hydroxypentyl substitution in ADB-PINACA reduces CB1 receptor affinity but increases metabolic stability .
  • Analytical Behavior : ADB-PINACA N-(4-hydroxypentyl) shows distinct retention times and fragmentation patterns in LC-MS/MS compared to JWH-018 or XLR11 metabolites .
  • Stability Studies : Assess degradation under varying pH and temperature conditions to optimize storage protocols (e.g., -20°C for ≥5 years) .

Propiedades

Fórmula molecular

C₁₉H₂₈N₄O₃

Peso molecular

360.45

Sinónimos

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.